3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-[[1-(2-cyanoethyl)piperidin-4-yl]methylamino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-5-1-7-15-11-12-3-9-16(10-4-12)8-2-6-14/h12,15H,1-4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBBBSCSNFMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNCCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Amino-Methyl Group Introduction
The piperidine core is often functionalized at the 4-position through reductive amination. In a representative procedure, 4-aminopiperidine is reacted with formaldehyde in the presence of sodium cyanoborohydride under acidic conditions (acetic acid, pH 5–6) to yield 4-(aminomethyl)piperidine. This intermediate serves as the foundation for subsequent cyanoethylation steps.
Critical parameters:
Cyanoethylation via Michael Addition
The introduction of cyanoethyl groups is achieved through Michael addition of acrylonitrile to primary or secondary amines.
Protocol from MDPI (adapted for target compound):
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Reagents :
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4-(Aminomethyl)piperidine (1 equiv)
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Acrylonitrile (2.5 equiv)
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Triethylamine (1.2 equiv)
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Methanol (0.1 M concentration)
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Procedure :
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Add acrylonitrile dropwise to a stirred solution of amine and TEA in MeOH at 0°C.
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Warm to room temperature and stir for 16 h.
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Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH 95:5).
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¹H-NMR (300 MHz, DMSO-d6): δ 2.58–2.77 (m, 5H, piperidine and CH2CN), 1.47–1.86 (m, 4H, piperidine).
Sequential Alkylation Approaches
Double Cyanoethylation Strategy
A two-step alkylation protocol enables precise control over substituent placement:
Step 1 : Piperidine → 1-(2-cyanoethyl)piperidine
Step 2 : 4-(Aminomethyl) Derivative Formation
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React 1-(2-cyanoethyl)piperidine with 2-chloroacetamide (1.2 equiv) in DMF at 120°C for 6 h.
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Post-treatment : Neutralize with NaHCO3, extract with EtOAc.
Purification and Analytical Considerations
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse applications. This article delves into its scientific research applications, highlighting its pharmacological properties, synthesis methods, and potential therapeutic uses.
Molecular Formula and Structure
- Molecular Formula : C₁₃H₁₈N₄
- IUPAC Name : this compound)
The structure of this compound features a piperidine ring substituted with a cyanoethyl group, which is crucial for its biological activity.
Physical Properties
- Molecular Weight : 246.31 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Pharmacological Applications
- Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. The presence of the cyanoethyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Neurological Disorders : Research has shown that compounds similar to this compound may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential use as an antibacterial agent. Its effectiveness is thought to stem from its ability to disrupt bacterial cell wall synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with modifications to the pyrimidoindole core, substituents, and stereochemistry. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile and Analogues
Structural and Functional Insights
Substituent Effects on Potency and Stability
- The parent compound’s chloro substituent at C7 contributes to strong GSK-3β binding but confers poor metabolic stability . Replacing the chloro with a bromo group (as in (R)-28) enhances inhibitory potency (IC₅₀ = 360 nM) while retaining stability, likely due to increased hydrophobic interactions .
- Introduction of an amide bond (e.g., (R)-2) eliminates metabolic hotspots, improving stability in human liver microsomes without sacrificing potency .
Stereochemical Influence
- The R-configuration in (R)-2 and (R)-28 is critical for activity, as enantiomers with S-configuration show reduced binding affinity. Molecular dynamics simulations confirm that the R-configuration optimizes interactions with Asp200 and Lys183 in GSK-3β’s active site .
- In contrast, the S-configured ethynyl derivative (IC₅₀ = 2.24 µM) exhibits lower potency, underscoring the importance of stereochemistry in this scaffold .
Core Modifications Replacement of the pyrimidoindole core with a thienopyrimidine (Compound 20) shifts target specificity to Leishmania N-myristoyltransferase, demonstrating the scaffold’s versatility but highlighting core-dependent target selectivity .
Functional Group Optimization
- The propanenitrile moiety is conserved across analogs for its role in hydrogen bonding with GSK-3β’s hinge region. However, its replacement with a ketone (as in (R)-28) improves solubility and pharmacokinetics .
Critical Research Findings
- Metabolic Stability : Amide or ketone substitutions mitigate oxidative metabolism, addressing the parent compound’s instability .
- Neuroprotection : (R)-28 reduces tau hyperphosphorylation in neuronal models, a hallmark of Alzheimer’s pathology .
- Crystallographic Validation : The ethynyl derivative’s single-crystal X-ray structure confirms precise spatial positioning of the piperidine-propanenitrile chain, aiding future design .
Biological Activity
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The structural components include a piperidine ring, a cyanoethyl group, and a propanenitrile moiety, which are crucial for its biological activity.
Table 1: Structural Components
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring with nitrogen |
| Cyanoethyl Group | A functional group containing a cyano group |
| Propanenitrile Moiety | A nitrile-containing alkyl chain |
Research indicates that this compound exhibits significant activity as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. The compound's interaction with GSK-3β is mediated through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency.
Case Studies
- Inhibitory Potency : A study demonstrated that derivatives of the compound showed IC50 values in the nanomolar range against GSK-3β. For example, a related compound exhibited an IC50 of 480 nM, indicating substantial inhibitory activity .
- Metabolic Stability : The introduction of the cyanoethyl group was found to significantly improve metabolic stability compared to other substituents. This stability is crucial for maintaining effective concentrations of the drug in vivo .
- Cytotoxicity Assessment : Preliminary studies suggest that while the compound effectively inhibits GSK-3β, it also exhibits minimal cytotoxicity in various cell lines, making it a promising candidate for further development .
Table 2: Biological Activity Summary
| Study Reference | Activity Type | Observed Effect | IC50 Value (nM) |
|---|---|---|---|
| GSK-3β Inhibition | Significant inhibition | 480 | |
| Metabolic Stability | Enhanced stability | N/A | |
| Cytotoxicity | Minimal cytotoxicity | N/A |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be optimized by modifying its structural components. Key findings from SAR studies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
